molecular formula C25H23FN4O3 B2753964 N-(3-phenylpropyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide CAS No. 1207016-46-3

N-(3-phenylpropyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide

Cat. No. B2753964
CAS RN: 1207016-46-3
M. Wt: 446.482
InChI Key: XQPZOBIXSOWGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-phenylpropyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as PAPP, and its synthesis method has been a topic of interest for researchers. This compound has been used in various scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.

Scientific Research Applications

Antibacterial Activity

Fluoroquinolones, a class of compounds to which our subject compound belongs, are known for their potent antibacterial properties. They function by inhibiting bacterial DNA-gyrase, which is crucial for bacterial replication. The presence of a fluoroquinoline structure in the compound suggests it may be effective against strains resistant to other antibiotics .

Cancer Therapy

The cyano and fluoro groups on the quinoline ring of the compound have been shown to inhibit the phosphorylation process of the transcription STAT3 activator, which is significant in cancer therapy. This suggests that the compound could be explored for its potential use in inhibiting pathways involved in cancer cell proliferation .

Tuberculostatic Activity

Compounds with similar structures have demonstrated activity against tuberculosis. The structural features of the compound, particularly the cyano and fluoro substituents, may contribute to this activity, offering a potential avenue for the development of new tuberculostatic agents .

Synthesis of Heterocyclic Compounds

The compound’s structure, which includes a piperidine ring and a benzoate ester, makes it a suitable candidate for the synthesis of various heterocyclic compounds. These compounds are of interest due to their wide range of biological activities and potential pharmaceutical applications .

Metal Complex Formation

The fluoroquinolone portion of the compound can form complexes with metals. This property can be utilized in the development of new materials with unique electronic, optical, or catalytic properties. Metal complexes of fluoroquinolones have applications ranging from material science to medicinal chemistry .

Biological Potential of Indole Derivatives

While not an indole derivative itself, the compound’s structure is reminiscent of indole-based compounds, which have shown a wide range of biological activities. This suggests that the compound could be modified to enhance its biological potential or to create new compounds with diverse pharmacological properties .

properties

IUPAC Name

ethyl 3-[[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O3/c1-2-33-25(32)17-4-3-5-20(12-17)29-24(31)16-8-10-30(11-9-16)23-18(14-27)15-28-22-7-6-19(26)13-21(22)23/h3-7,12-13,15-16H,2,8-11H2,1H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPZOBIXSOWGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-phenylpropyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide

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